4-(Methylthio)phenylmagnesium chloride
Description
4-(Methylthio)phenylmagnesium chloride (CAS: 210292-04-9) is an organomagnesium halide (Grignard reagent) with the molecular formula C₇H₇ClMgS and a molecular weight of 182.95 g/mol . Its structure features a methylthio (-SMe) group para to the magnesium-bound carbon on the benzene ring. This sulfur-containing substituent imparts distinct electronic and steric properties, making the reagent valuable in organic synthesis for constructing carbon-carbon bonds, particularly in aromatic systems.
Grignard reagents like 4-(Methylthio)phenylmagnesium chloride are typically synthesized via the reaction of the corresponding aryl halide (e.g., 4-(methylthio)chlorobenzene) with magnesium metal in anhydrous ethereal solvents.
Properties
Molecular Formula |
C7H7ClMgS |
|---|---|
Molecular Weight |
182.95 g/mol |
IUPAC Name |
magnesium;methylsulfanylbenzene;chloride |
InChI |
InChI=1S/C7H7S.ClH.Mg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
DUVCZMPPBIBDOI-UHFFFAOYSA-M |
Canonical SMILES |
CSC1=CC=[C-]C=C1.[Mg+2].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Reaction Conditions
The synthesis of 4-(methylthio)phenylmagnesium chloride typically involves the following steps:
- Reagents : 4-(Methylthio)chlorobenzene and magnesium turnings.
- Solvent : Anhydrous ether or tetrahydrofuran (THF) is commonly used to ensure an inert atmosphere.
- Temperature : The reaction is usually conducted at reflux temperatures, typically around 40-60 °C, depending on the solvent.
Methodology Overview
Direct Reaction Method
Setup : A round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer is prepared under an inert atmosphere (nitrogen or argon).
-
- Add magnesium turnings to the flask.
- Introduce 4-(methylthio)chlorobenzene slowly to prevent excessive heat generation.
Refluxing : Heat the mixture to reflux while stirring continuously. The reaction typically initiates within 30 minutes to several hours, depending on conditions such as stirring speed and temperature.
Monitoring : The progress can be monitored by observing the color change in the reaction mixture, which often turns from colorless to greenish as the Grignard reagent forms.
Completion : Once the reaction is complete (indicated by stabilization of color), the mixture can be cooled and diluted with anhydrous ether.
Catalytic Method Using Copper Compounds
Incorporating a copper catalyst can enhance yields significantly:
Catalyst Addition : A small percentage (0.5-5% by weight of magnesium) of copper(I) iodide or copper sulfide is added to the reaction mixture before heating.
Procedure : Follow the same steps as in the direct method, but with careful monitoring of temperature and agitation to ensure uniform distribution of the catalyst.
Yield Improvement : This method has been shown to improve yields up to 92% compared to traditional methods which yield around 50%.
Comparative Analysis of Methods
The following table summarizes key aspects of both methods:
| Method | Catalyst Used | Yield (%) | Reaction Time | Temperature Range |
|---|---|---|---|---|
| Direct Reaction | None | ~50 | Several hours | 40-60 °C |
| Catalytic Method | Copper Sulfide | ~92 | Shorter (~30 min) | 40-60 °C |
Key Findings
Importance of Inert Atmosphere
Conducting reactions under an inert atmosphere significantly reduces side reactions with moisture and oxygen, leading to higher purity and yield.
Agitation Effects
The degree of agitation influences the rate of reaction; rapid stirring can reduce initiation time and improve overall yield. Stirring speeds around 10,000 RPM have shown to complete reactions faster than slower speeds.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
This reagent participates in nucleophilic additions to electrophilic substrates, forming alcohols, ketones, and carboxylic acids. Key reaction types include:
a. Reactions with Ketones and Aldehydes
-
Product : Secondary or tertiary alcohols.
-
Example : Reaction with benzaldehyde yields 4-(methylthio)benzhydrol.
-
Conditions : Conducted in anhydrous THF or diethyl ether under inert atmosphere at 0–25°C.
b. Reactions with Esters and Carbonyl Derivatives
-
Product : Ketones via nucleophilic acyl substitution.
-
Case Study : Reaction with N-methoxy-N-methylbenzamide in toluene at 25°C for 3 hours produces 4-(methylthio)benzophenone in 95% yield .
c. Reactions with Carbon Dioxide
-
Product : 4-(Methylthio)benzoic acid.
-
Mechanism : Quenching the Grignard reagent with CO₂ followed by acidic workup.
Cross-Coupling Reactions
The reagent facilitates transition-metal-catalyzed couplings, such as:
| Reaction Type | Electrophile | Product | Yield | Conditions | Source |
|---|---|---|---|---|---|
| Kumada Coupling | Aryl Halides | Biaryl Compounds | 70–85% | Ni/Fe catalysts, THF, 60°C | |
| Negishi Coupling | Alkyl Zinc Halides | Alkylated Aromatics | 65–80% | Pd(dba)₂, 25°C |
Mechanistic Insights
The reactivity follows a two-step process:
-
Nucleophilic Attack : The Grignard’s carbon-magnesium bond polarizes, enabling the aryl group to attack electrophilic centers.
-
Protonation or Quenching : Acidic workup releases the final product (e.g., alcohol or carboxylic acid).
Kinetic Data :
-
Reaction rates depend on steric hindrance and electronic effects of substrates.
-
Activation energy for benzaldehyde addition: ~45 kJ/mol.
Experimental Data and Characterization
a. NMR Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 2.46 (s) | Singlet | Methylthio (-SCH₃) |
| ¹³C | 14.87 | - | Methylthio carbon |
| ¹³C | 124.86–145.31 | Aromatic | Phenyl ring carbons |
Source:
b. Reaction Optimization
Scientific Research Applications
Organic Synthesis
Grignard Reagent Functionality
As a Grignard reagent, 4-(methylthio)phenylmagnesium chloride is utilized in nucleophilic addition reactions, allowing for the formation of carbon-carbon bonds. This property is crucial in synthesizing alcohols, ketones, and other functional groups from carbonyl compounds.
Case Study: Synthesis of Alcohols
In a study published in the Journal of Organic Chemistry, 4-(methylthio)phenylmagnesium chloride was reacted with various aldehydes and ketones to produce corresponding alcohols with high yields. The reaction conditions were optimized for temperature and solvent choice, demonstrating the reagent's effectiveness in forming secondary and tertiary alcohols .
Cross-Coupling Reactions
Catalyzed Reactions
4-(Methylthio)phenylmagnesium chloride has been employed in cross-coupling reactions, particularly those catalyzed by transition metals. These reactions are pivotal in constructing biaryl compounds, which are essential in pharmaceuticals.
Data Table: Cross-Coupling Reactions
| Reaction Type | Catalysts Used | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)2 | 85 | |
| Negishi Coupling | NiCl2 | 78 | |
| Stille Coupling | Pd(PPh3)4 | 90 |
Pharmaceutical Applications
Development of Anticancer Agents
The compound has been investigated for its role in synthesizing potential anticancer agents. For example, derivatives of 4-(methylthio)phenyl have shown promising activity against various cancer cell lines due to their ability to inhibit specific biological pathways.
Case Study: Anticancer Activity
Research published in Pharmaceutical Science highlighted the synthesis of a novel series of 4-(methylthio)phenyl derivatives that exhibited significant cytotoxicity against breast cancer cells. The study involved modifying the side chains to enhance bioactivity and selectivity .
Agrochemical Applications
Synthesis of Pesticides
In agrochemistry, 4-(methylthio)phenylmagnesium chloride is utilized to synthesize various pesticides and herbicides. Its ability to form stable intermediates allows for the development of effective agrochemical compounds.
Data Table: Agrochemical Products
Mechanism of Action
The mechanism of action of 4-(Methylthio)phenylmagnesium chloride involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. The compound can donate electrons to electrophilic centers, facilitating the formation of new carbon-carbon bonds. The presence of the methylthio group enhances the reactivity of the compound by stabilizing the intermediate species formed during the reaction .
Comparison with Similar Compounds
Structural and Functional Group Comparison
The table below compares 4-(Methylthio)phenylmagnesium chloride with structurally related Grignard reagents:
Key Observations:
- Electronic Effects : The -SMe group in 4-(Methylthio)phenylmagnesium chloride is less electron-donating than -OMe but more polarizable than -Me or -H. This enhances its nucleophilicity compared to phenylmagnesium chloride while allowing selective reactivity in cross-couplings .
- Steric Profile : The methylthio group introduces moderate steric bulk, similar to -Me but less than -t-Bu, enabling compatibility with sterically demanding reactions .
Nucleophilic Additions
- Ketones/Aldehydes: 4-(Methylthio)phenylmagnesium chloride reacts with carbonyl compounds to form secondary alcohols. The -SMe group stabilizes intermediates via resonance, improving yields compared to non-sulfur analogues .
- Electrophilic Aromatic Substitution : The -SMe group acts as an ortho/para-directing group, enabling regioselective functionalization of aromatic rings .
Cross-Coupling Reactions
- Kumada Coupling: This reagent participates in nickel- or palladium-catalyzed couplings with aryl halides.
- Transmetalation : In copper-mediated reactions, the -SMe group facilitates transmetalation steps, as seen in the synthesis of α-diones and stilbene derivatives .
Biological Activity
4-(Methylthio)phenylmagnesium chloride is an organomagnesium compound characterized by the presence of a methylthio group (-S-CH₃) attached to a phenyl ring. The compound's reactivity as a Grignard reagent allows it to participate in various organic reactions, potentially leading to biologically active derivatives.
Biological Activity Overview
While direct studies on 4-(methylthio)phenylmagnesium chloride are sparse, related compounds with methylthio groups have demonstrated significant biological activities, including:
- Antioxidant Properties : Compounds with methylthio groups have shown potential in scavenging free radicals, which is crucial for mitigating oxidative stress.
- Antimicrobial Activity : Some methylthio-substituted compounds have exhibited antimicrobial effects against various pathogens.
- Inhibition of Enzymatic Activity : Methylthio derivatives have been implicated in the inhibition of key enzymes such as tyrosinase, which is involved in melanin production.
Case Studies and Research Findings
-
Antioxidant Activity :
- A study indicated that methylthio-substituted phenolic compounds possess strong radical scavenging abilities, significantly reducing reactive oxygen species (ROS) levels in vitro. This suggests that 4-(methylthio)phenylmagnesium chloride could also exhibit similar antioxidant properties.
- Antimicrobial Effects :
-
Enzyme Inhibition :
- Compounds featuring methylthio groups have been studied for their ability to inhibit mushroom tyrosinase, an enzyme critical for melanin biosynthesis. One study found that certain analogs inhibited tyrosinase activity significantly more than standard inhibitors like kojic acid . This raises the possibility that 4-(methylthio)phenylmagnesium chloride may also act as an effective inhibitor of similar enzymatic pathways.
Data Table: Biological Activities of Methylthio Compounds
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4-(Methylthio)phenylmagnesium chloride, and how do reaction conditions influence yield?
- Methodology : Grignard reagent synthesis typically involves reacting 4-(methylthio)chlorobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere. Critical parameters include temperature control (0–25°C), magnesium activation (e.g., iodine or pre-treated Mg), and stoichiometric ratios. For example, analogous syntheses of aryl Grignards highlight the need for slow addition of aryl halides to prevent side reactions like Wurtz coupling .
- Data Consideration : Yields are often optimized by monitoring magnesium consumption and reaction exotherm. Evidence from similar phenylmagnesium halides (e.g., 4-chlorophenylmagnesium bromide) suggests yields >80% under rigorously dry conditions .
Q. How is the purity and concentration of 4-(Methylthio)phenylmagnesium chloride determined in solution?
- Methodology : Titration with standardized HCl or alcohol (e.g., iso-propanol) followed by gas evolution measurement is standard. Advanced techniques include quantitative H NMR using internal standards (e.g., 1,3,5-trimethoxybenzene) to assess active Mg content .
- Validation : Cross-referencing with iodometric titration ensures accuracy, especially for air/moisture-sensitive reagents. For example, THF-based Grignard solutions often require inert handling to avoid hydrolysis artifacts .
Q. What safety protocols are critical for handling 4-(Methylthio)phenylmagnesium chloride?
- Guidelines : Use flame-resistant gloves, face shields, and explosion-proof equipment. Quench residues with dry ice or isopropanol in a fume hood. Waste must be neutralized with aqueous acidic solutions (e.g., dilute HCl) before disposal .
- Case Study : Incidents involving similar reagents (e.g., phenylmagnesium bromide) emphasize risks of spontaneous ignition upon exposure to moisture or oxygen .
Advanced Research Questions
Q. How does 4-(Methylthio)phenylmagnesium chloride participate in cross-coupling reactions, and what catalytic systems enhance its efficiency?
- Mechanistic Insight : The methylthio (-SMe) group acts as a directing group in palladium-catalyzed couplings (e.g., Kumada or Negishi). Computational studies suggest that electron-rich aryl-MgCl intermediates favor oxidative addition with Pd(0) catalysts. For example, ligand systems like XPhos improve selectivity in Suzuki-Miyaura couplings of analogous aryl Grignards .
- Data Contradiction : Some studies report reduced reactivity compared to non-thioether-substituted Grignards due to sulfur’s coordination with Mg, necessitating higher catalyst loadings or elevated temperatures .
Q. What strategies resolve contradictions in spectral data (e.g., C NMR shifts) for 4-(Methylthio)phenylmagnesium chloride derivatives?
- Analytical Approach : Compare experimental C NMR with DFT-calculated chemical shifts (e.g., using Gaussian09). For instance, the deshielding effect of the -SMe group on adjacent carbons can be validated against literature benchmarks (δ ~125–135 ppm for aromatic carbons) .
- Case Study : Discrepancies in H NMR integration ratios for coupled products may arise from residual THF or incomplete quenching, requiring rigorous drying and deuterated solvent calibration .
Q. How can computational modeling predict the reactivity of 4-(Methylthio)phenylmagnesium chloride in complex reaction systems?
- Methodology : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, Mulliken charges on Mg and the aryl ring predict nucleophilic attack sites in carbonyl additions .
- Validation : Correlate computed activation energies with experimental kinetics (e.g., Arrhenius plots) for reactions like Michael additions to α,β-unsaturated ketones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
